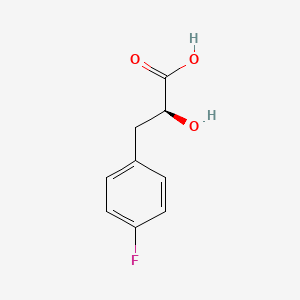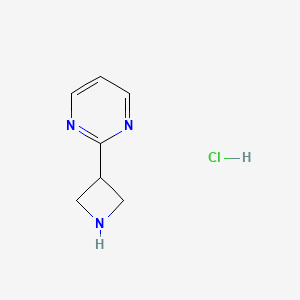![molecular formula C11H17N B3039733 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide CAS No. 1301732-92-2](/img/structure/B3039733.png)
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide
Descripción general
Descripción
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide is a chemical compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[2.2.1]heptane framework with three methyl groups and an isocyanide functional group. It is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
The synthesis of 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide typically involves the following steps:
Starting Material: The synthesis begins with 1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylamine.
Formation of Isocyanide: The amine is then treated with chloroform and a strong base, such as potassium tert-butoxide, under anhydrous conditions to form the isocyanide group.
Reaction Conditions: The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide undergoes various chemical reactions, including:
Oxidation: The isocyanide group can be oxidized to form corresponding isocyanates using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of the isocyanide group can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming a variety of derivatives depending on the nucleophile used.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alcohols, amines, thiols.
Major products formed from these reactions include isocyanates, primary amines, and various substituted derivatives.
Aplicaciones Científicas De Investigación
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide involves its ability to act as a ligand and form complexes with various metal ions. This property is utilized in catalysis and coordination chemistry. The isocyanide group can also participate in cycloaddition reactions, forming heterocyclic compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparación Con Compuestos Similares
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanide can be compared with other similar compounds, such as:
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ylamine: The precursor amine used in the synthesis of the isocyanide.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl isocyanate: The oxidized form of the isocyanide.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl acetate: A related ester compound with different reactivity and applications.
The uniqueness of this compound lies in its isocyanide functional group, which imparts distinct reactivity and versatility in chemical synthesis.
Propiedades
IUPAC Name |
2-isocyano-1,7,7-trimethylbicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-10(2)8-5-6-11(10,3)9(7-8)12-4/h8-9H,5-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDIFNDXWYXQNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)[N+]#[C-])C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[2,2,3,3-Tetrafluoro-4-(2-methylprop-2-enoyloxy)butyl] 2-methylprop-2-enoate](/img/structure/B3039659.png)

![5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-B]pyridine](/img/structure/B3039661.png)





